1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate
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Overview
Description
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate is a complex organic compound. It has a fused ring system with distinct functional groups that confer unique properties. This compound is of significant interest in various fields due to its multifaceted applications and intriguing chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate generally involves multi-step organic reactions.
Step 1: Synthesis begins with the preparation of 3,4-dihydroquinoline derivatives.
Step 2:
Step 3: The azetidine ring is then constructed through cyclization.
Step 4: Final coupling steps involve the formation of the ethanone oxalate linkage.
Typical reaction conditions include the use of organic solvents like dimethyl sulfoxide and catalysts such as palladium. Temperature control is critical to ensuring proper reaction progression and yield.
Industrial Production Methods
On an industrial scale, the synthesis routes are optimized for yield, cost, and environmental factors. Processes often employ continuous flow chemistry to enhance efficiency and scalability. Reaction conditions are adjusted to maximize product purity and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various reactions, including:
Oxidation: Using agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reagents such as sodium borohydride.
Substitution: Halogenation or nitration reactions are common.
Common Reagents and Conditions
Oxidation Reactions: Acidic or basic conditions, depending on the desired product.
Reduction Reactions: Mild conditions to prevent degradation.
Substitution Reactions: Controlled temperatures and use of phase-transfer catalysts.
Major Products
The major products from these reactions vary based on the conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction often produces alcohols or amines.
Scientific Research Applications
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate is extensively studied in multiple domains:
Chemistry: Used as a precursor for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive molecule, including antibacterial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate, especially in the design of novel drugs targeting specific pathways.
Industry: Employed in the development of new materials, including polymers and nanomaterials.
Mechanism of Action
The compound's mechanism of action depends on its specific application.
Biological Pathways: It interacts with enzymes and receptors, modulating biological activity at the molecular level. For instance, its quinoline moiety can inhibit certain enzymes, while the furan and oxadiazole rings enhance its binding affinity.
Molecular Targets: Key targets include cellular proteins, DNA, and membrane receptors, leading to varied biological effects such as inhibition of microbial growth or modulation of cellular signaling pathways.
Comparison with Similar Compounds
Compared to similar compounds, 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate stands out due to its unique structural combination, which provides enhanced reactivity and specificity.
Similar Compounds
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-azetidin-1-yl)ethanone
2-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)ethanone
These compounds share some structural motifs but differ in their functional groups, affecting their reactivity and applications
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Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]ethanone;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3.C2H2O4/c25-18(24-9-3-6-14-5-1-2-7-16(14)24)13-23-11-15(12-23)20-21-19(22-27-20)17-8-4-10-26-17;3-1(4)2(5)6/h1-2,4-5,7-8,10,15H,3,6,9,11-13H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJORPJZGXAEQNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN3CC(C3)C4=NC(=NO4)C5=CC=CO5.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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